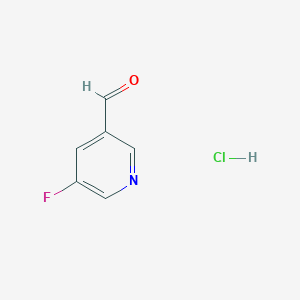
5-Fluoropyridine-3-carbaldehyde hydrochloride
Vue d'ensemble
Description
5-Fluoropyridine-3-carbaldehyde hydrochloride is a heterocyclic aromatic compound . It is a versatile material used in scientific research and finds applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials due to its unique properties.
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . For instance, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .Molecular Structure Analysis
The molecular formula of this compound is C6H5ClFNO . The molecular weight is 161.56 .Chemical Reactions Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Applications De Recherche Scientifique
Synthesis of Organic Compounds
5-Fluoropyridine-3-carbaldehyde hydrochloride serves as a precursor in the synthesis of various organic compounds, including Schiff bases and imines. These compounds have reported potential applications as herbicides, fungicides, neoplasm inhibitors, antiviral, anticonvulsants, antimicrobial, anticancer, and tubercular agents, and as plant growth regulators. They also play a role in biological processes such as vision and ATP synthesis. The versatility of Schiff bases, derived from the reaction of this compound, underscores their importance in organic synthesis, offering pathways to α-nornicotin derivatives and pesticides (Gangadasu, Raju, & Rao, 2002).
Fluorescent Probes for Biological Imaging
The compound's derivatives are also instrumental in the development of fluorescent probes for biological applications, such as imaging in live cells. This utility stems from the modification of hydrazine-based probes that undergo oxidation, revealing the presence of specific biological entities or processes. Such probes enable fast and sensitive detection, offering valuable tools for biological research and medical diagnostics (Wu et al., 2016).
Corrosion Inhibition
In the context of material science, derivatives of this compound have been investigated as corrosion inhibitors for metals. Studies reveal that these compounds can efficiently protect aluminum in hydrochloric acid solutions, showcasing their potential in extending the lifespan of metals in corrosive environments. The mode of action involves adsorption on the metal surface, reducing the corrosion rate through chemical interactions (Grubač, Babić, & Metikoš-huković, 2002).
Synthesis of Fluorinated Pyrroles
Additionally, the chemical serves as a starting point for the synthesis of fluorinated pyrroles, important in medicinal chemistry due to their potential biological activities. The fluorination enhances the compounds' stability and bioavailability, making them attractive for drug development and other therapeutic applications (Surmont et al., 2009).
Safety and Hazards
Orientations Futures
Fluoropyridines, including 5-Fluoropyridine-3-carbaldehyde hydrochloride, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various biological fields, including as potential imaging agents . The interest toward the development of fluorinated chemicals has been steadily increased .
Propriétés
IUPAC Name |
5-fluoropyridine-3-carbaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO.ClH/c7-6-1-5(4-9)2-8-3-6;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQCYMNCJSNUHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B1471053.png)
![tert-butyl 5-(pyridin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1471054.png)
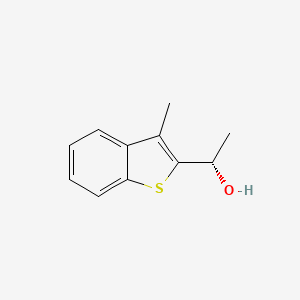

![4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1471058.png)
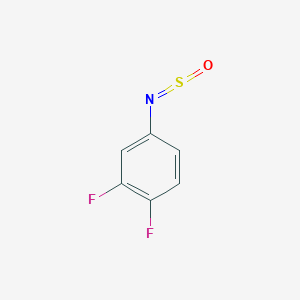
![1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B1471061.png)
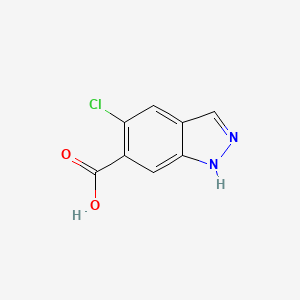
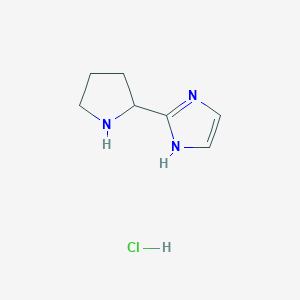
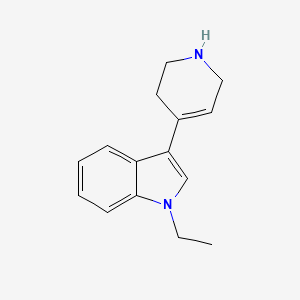

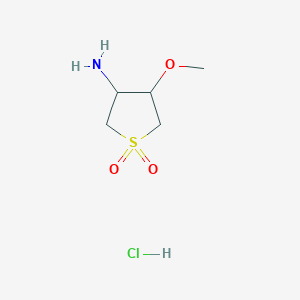
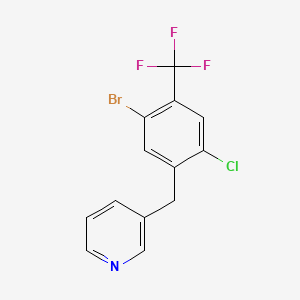
![{[Amino(pyridin-4-yl)methylidene]amino}urea](/img/structure/B1471071.png)
